molecular formula C18H17FN6O B14865306 (5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B14865306
M. Wt: 352.4 g/mol
InChI Key: ZAECXHHJTZLQDT-UHFFFAOYSA-N
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Description

The compound “(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a synthetic organic molecule that features a pyrazole ring substituted with a fluorophenyl group and a piperazine ring substituted with a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and a β-keto ester, the pyrazole ring can be formed through cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized from ethylenediamine and a suitable dihalide.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction on the piperazine ring.

    Coupling Reactions: The final step involves coupling the pyrazole and piperazine intermediates to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could occur at the carbonyl group or the aromatic rings.

    Substitution: The fluorophenyl and pyrimidinyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (5-phenyl-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
  • (5-(4-chlorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Uniqueness

The presence of the fluorophenyl group in “(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” may confer unique properties such as increased lipophilicity, altered electronic effects, and enhanced binding affinity to certain molecular targets compared to its analogs.

Properties

Molecular Formula

C18H17FN6O

Molecular Weight

352.4 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H17FN6O/c19-14-4-2-13(3-5-14)15-12-16(23-22-15)17(26)24-8-10-25(11-9-24)18-20-6-1-7-21-18/h1-7,12H,8-11H2,(H,22,23)

InChI Key

ZAECXHHJTZLQDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

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